2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have attracted significant interest due to their wide range of biological activities and potential applications in medicinal chemistry. These compounds are known for their versatility in chemical reactions and modifications, which allow for the synthesis of various derivatives with desired chemical and physical properties.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin derivatives typically involves multistep chemical processes, including cyclization, chlorination, amination, and nucleophilic substitution reactions. For instance, Grinev and Kaplina (1985) described transformations of 5-methyl-6-carbethoxy-3,4-dihydrothieno-[2,3-d]pyrimidine for the synthesis of derivatives, showcasing the versatility of this core structure in undergoing various chemical modifications (Grinev & Kaplina, 1985).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin derivatives is characterized by the presence of a thieno[2,3-d]pyrimidine core, which can be further modified with various substituents to achieve desired properties. X-ray crystallography and NMR spectroscopy are common techniques used for structure elucidation. For example, the crystal structure of related compounds has been determined, providing insights into their molecular conformation and interactions (Lu Jiu-fu et al., 2015).
Scientific Research Applications
Crystal Structure and Biological Activity
The crystal structure and biological activity of compounds related to 2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine have been studied. For instance, the synthesis and crystal structure of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, which shares a similar molecular framework, have been explored, demonstrating moderate anticancer activity (Lu Jiu-fu et al., 2015).
Microwave-Assisted Synthesis and Antiproliferative Activity
Efficient microwave-assisted synthesis methods have been applied to produce bioisosteric analogues of anticancer agents, such as MPC-6827, using similar molecular structures. These compounds have shown potential antiproliferative activity against human colorectal cancer cell lines, HT-29 and Caco-2 (Yvonnick Loidreau et al., 2020).
A3 Adenosine Receptor Antagonists
Research has focused on refining the structure of pyrazolo[4,3-d]pyrimidine derivatives to improve their efficacy as antagonists for the human A3 adenosine receptor. Some derivatives, especially those with specific substituents, have shown high affinity and selectivity, making them potent candidates for medical applications (L. Squarcialupi et al., 2016).
Synthesis and Anti-Inflammatory Activity
The synthesis of new compounds from visnagen and khellin furochromone derivatives, structurally related to 2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine, has demonstrated significant anti-inflammatory and analgesic activities, showcasing their potential therapeutic benefits (A. Abu‐Hashem et al., 2011).
Antifungal Effects
The antifungal effects of compounds containing the 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine structure have been investigated, demonstrating notable activity against types of fungi such as Aspergillus terreus and Aspergillus niger, which points to their potential as antifungal agents (N. N. Jafar et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-10-7-14(18)22(21-10)16-15-13(8-24-17(15)20-9-19-16)11-3-5-12(23-2)6-4-11/h3-9H,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMGZTWQGWUEMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.